Alitame

Beschreibung

Eigenschaften

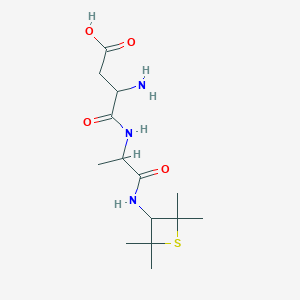

IUPAC Name |

3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBOUFAWPCPFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861032 | |

| Record name | 3‐Amino‐3‐({1‐[(2,2,4,4‐tetramethylthietan‐3‐ yl)carbamoyl]ethyl}carbamoyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80863-62-3 | |

| Record name | Alitame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Structural Components and Reactivity

This compound (C₂₈H₆₀N₆O₁₃S₂) is a dipeptide derivative comprising L-aspartic acid and D-alanine, with a terminal tetramethylthietanyl-amine moiety. The stereochemical specificity of these components necessitates chiral synthesis techniques to preserve the (S)-configuration of the aspartic acid residue and the (R)-configuration of the alanine amide group. The compound’s stability is pH-dependent, with degradation occurring via hydrolysis to aspartic acid and alanine amide under acidic conditions (pH < 3) or isomerization to its β-aspartic form at neutral to alkaline pH.

Intermediate Synthesis

The synthesis begins with two key intermediates:

- (S)-[2,5-Dioxo-(4-thiazolidine)] Acetic Acid : Prepared through cyclocondensation of L-cysteine derivatives with diketene, followed by oxidation to introduce the thiazolidine ring.

- (R)-2-Amino-N-(2,2,4,4-Tetramethyl-3-thietanyl) Propanamide : Synthesized via nucleophilic substitution between D-alanine amide and 3-chloro-2,2,4,4-tetramethylthietane, using triethylamine as a base to maintain stereochemical integrity.

Primary Synthetic Route

Coupling Reaction

The intermediates undergo a coupling reaction in aqueous medium under alkaline conditions (pH 8.5–9.5), facilitated by carbodiimide-based activating agents. Temperature is maintained at 25–30°C to prevent racemization. The reaction proceeds via nucleophilic acyl substitution, forming the peptide bond between the carboxyl group of the thiazolidine acetic acid and the amine group of the alanine amide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| pH | 8.5–9.5 |

| Temperature | 25–30°C |

| Solvent | Deionized water |

| Activating Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

Crystallization and Salt Formation

Crude this compound is isolated as a 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) adduct. The adduct crystallizes at pH 5.5, with a yield of 78–82% based on starting material mass. Excess p-toluenesulfonic acid (1.2 equivalents) ensures complete salt formation, while controlled cooling (0.5°C/min) minimizes impurity incorporation.

Crystallization Parameters:

| Parameter | Value |

|---|---|

| Acid Equivalents | 1.2 eq |

| Cooling Rate | 0.5°C/min |

| Final pH | 5.5 |

Alternative Industrial Synthesis

Protected Precursor Route

To enhance scalability, industrial methods employ protected amino acid derivatives:

- N-tert-Butoxycarbonyl (Boc) Protection : The amine group of D-alanine amide is protected using di-tert-butyl dicarbonate, enabling selective coupling without side reactions.

- Coupling with L-Aspartic Acid Thiocarboxyanhydride : The Boc-protected alanine amide reacts with L-aspartic acid N-thiocarboxyanhydride in dichloromethane, followed by deprotection using trifluoroacetic acid.

Purification via Anion Exchange

The crude product is purified using Amberlite LA-1, a liquid anion exchange resin, in a dichloromethane-water biphasic system. This step removes unreacted intermediates and sulfonic acid residues, achieving 99.5% purity.

Resin Performance Metrics:

| Parameter | Value |

|---|---|

| Resin Load Capacity | 1.8 g this compound/g resin |

| Contact Time | 60 minutes |

| Purity Post-Purification | 99.5% |

Recrystallization and Hydrate Formation

Aqueous Recrystallization

The this compound-p-toluenesulfonate adduct is dissociated in hot water (80–85°C), and free this compound is recrystallized as a 2.5 hydrate. Water content is critical, with a target range of 11–13% to ensure crystal stability.

Hydration Parameters:

| Parameter | Value |

|---|---|

| Temperature | 80–85°C |

| Water Content | 11–13% |

| Crystal Size | 50–100 μm |

Solvent Optimization

Ethanol-water mixtures (70:30 v/v) are used for final recrystallization to reduce solubility (130 g/L at pH 5.0) and enhance crystal uniformity. This step eliminates β-aspartic isomer impurities, which are limited to <0.3% by regulatory standards.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies this compound, β-isomer, and alanine amide. Column: C18 (250 × 4.6 mm, 5 μm); mobile phase: phosphate buffer (pH 3.0)-acetonitrile (75:25).

Acceptance Criteria:

| Impurity | Maximum Allowable |

|---|---|

| β-Isomer | ≤0.3% |

| Alanine Amide | ≤0.2% |

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) validates the peptide bond (amide I band at 1650 cm⁻¹) and sulfonic acid group (S=O stretch at 1170 cm⁻¹).

Industrial-Scale Manufacturing Adaptations

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to reduce reaction time from 48 hours (batch) to 8 hours. Microreactors maintain precise pH and temperature control, improving yield to 89%.

Waste Mitigation Strategies

Spent solvents (dichloromethane, methanol) are recovered via fractional distillation, achieving 95% reuse efficiency. Solid waste (resin, byproducts) is incinerated at 1000°C to prevent environmental release.

Analyse Chemischer Reaktionen

Alitam unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Ninhydrin und Kaliumpermanganat . Wenn Alitam beispielsweise mit Ninhydrin in einer Lösung aus n-Butanol und Eisessig reagiert, entsteht eine intensive blaublaue Farbe . Ähnlich ändert sich die violette Lösung, wenn Alitam mit Kaliumpermanganat reagiert, zu braun . Diese Reaktionen helfen bei der Identifizierung und Analyse der Verbindung.

Wissenschaftliche Forschungsanwendungen

Alitame is a high-intensity sweetener that can be used in a variety of applications due to its sweetening properties .

General Information: this compound is a high-intensity sweetener . It is used in very small amounts for sweetening .

Scientific Research Applications

- HPLC Method: High-performance liquid chromatography (HPLC) methods have been developed to detect and measure the concentrations of this compound in liquid dairy products and milk-containing beverages .

- Transplacental Transfer Studies: Studies using pregnant Long-Evans rats have examined this compound's potential for transplacental transfer. High levels of radioactivity were found in both maternal plasma and fetuses, indicating that this compound can cross the placenta .

- Tissue Distribution Studies: Research on tissue distribution in rats showed that the half-life of this compound clearance in most tissues is between 3 to 6 hours, with levels dropping below detection by day 7. However, residue levels in the eyes decreased much more slowly .

Toxicity and Tolerance Studies

- Acute Exposure: In acute exposure studies, mice and rats were administered a single dose of this compound at 5000 mg/kg bw. Mice showed no deaths or significant clinical signs, while rats exhibited increased activity and jitteriness. No gross pathological changes were observed in most animals .

- Subchronic Exposure: In a 3-month study with rats fed diets containing this compound, dose-related decreases in body-weight gain were observed in both males and females, with no deaths or clinical signs of toxicity .

- Human Tolerance: A 90-day double-blind tolerance study on humans using this compound in capsules at a dose of 10 mg/kg bw/day showed no treatment-related changes in blood pressure, pulse, temperature, or body weight. Some subjects discontinued due to side effects, but rechallenge after 6 months produced no allergic reactions .

Cinnamomum Zeylanicum Extract

- Diabetes Research: Studies have explored the effects of Cinnamomum zeylanicum extracts on diabetes, including its impact on glycosylated hemoglobin, fasting plasma glucose, and serum insulin levels .

- Antidiabetic and Antioxidant Effects: Cinnamon oil extracted from Cinnamomum zeylanicum has shown potential in protecting against diabetic nephropathy due to its antioxidant and antidiabetic effects .

- Melanin Synthesis Inhibition: Cinnamomum osmophloeum ethanol extracts have been found to inhibit melanin synthesis by repressing tyrosinase expression .

- Health Benefits: Cinnamomum zeylanicum has demonstrated various health benefits, including antimicrobial, antioxidant, and anti-inflammatory properties. It can also lower blood glucose, blood pressure, and serum cholesterol .

Wirkmechanismus

Alitam entfaltet seine süssende Wirkung durch die Interaktion mit den Süsse-Rezeptoren auf den Geschmacksknospen . Die einzigartige Struktur der Verbindung, die einen Asparaginsäure-Anteil und ein terminales Amid von 2,2,4,4-Tetramethylthietylamin umfasst, ist für ihre intensive Süsse verantwortlich . Die Interaktion mit dem Süsse-Rezeptor beinhaltet hydrophobe Erkennungsstellen, die für den süssen Geschmack der Verbindung entscheidend sind .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₄H₂₅N₃O₄S.

- Stability : Superior to aspartame, especially under heat (stable at 100°C in neutral pH) and in acidic beverages (pH 2–4).

- Metabolism: Rapidly absorbed in the gastrointestinal tract, metabolized into aspartic acid (normal metabolism) and alanine amide (minimal metabolism), with the latter excreted as glucuronic derivatives.

Comparison with Similar Compounds

Aspartame

Structural Differences :

Property Comparison :

Applications :

this compound’s heat stability allows use in baked goods and processed foods, unlike aspartame, which is restricted to cold products.

Sucralose

Structural Differences :

Property Comparison :

Neotame

Structural Differences :

Property Comparison :

| Parameter | This compound | Neotame |

|---|---|---|

| Sweetness (vs. sucrose) | 2,000× | 7,000–13,000× |

| ADI | 0–1 mg/kg BW | 18 mg/person/day |

| Metabolism | No phenylalanine | Metabolizes into methanol and neotame acid |

Applications :

Neotame’s ultra-high sweetness reduces required quantities, but this compound’s stability in liquid systems (e.g., carbonated drinks) offers formulation advantages.

Advantame

Structural Differences :

Property Comparison :

Challenges :

Advantame’s higher sweetness potency requires precise dosing, a challenge shared with this compound.

Cyclamate

Property Comparison :

Challenges and Limitations of this compound

Sweetness Control : Its high potency complicates formulation, requiring precise dosing to avoid oversweetening.

Maillard Reactions : Reacts with reducing sugars (e.g., glucose) under heat, producing off-flavors.

Regulatory Hurdles: Not approved in the U.S. or EU due to insufficient long-term safety data.

Pet Safety : Toxic to dogs, necessitating exclusion from pet foods.

Biologische Aktivität

Alitame is a high-potency dipeptide sweetener developed by Pfizer, known for its intense sweetness and low caloric content. Its chemical structure consists of L-aspartic acid and D-alanine, making it a unique compound among artificial sweeteners. This article explores the biological activity of this compound, focusing on its metabolic effects, toxicity studies, and potential health implications based on diverse research findings.

Metabolism and Enzyme Induction

This compound undergoes metabolic processes that can influence liver enzyme activity. A significant study examined the hepatic enzyme-inducing activity of this compound in Sprague-Dawley rats. The rats were administered varying doses of this compound (up to 2000 mg/kg body weight) to assess the impact on liver enzymes, specifically cytochrome P-450 levels and related activities.

- Key Findings:

- At doses of 500 mg/kg body weight, cytochrome P-450 levels increased by approximately 140% compared to controls.

- Enzyme activities such as ethoxyresorufin-O-deethylase (EROD), pentoxyresorufin-O-dealkylase (PROD), and resorufin-O-deethylase (ERD) showed significant increases of 3.6-fold, 6.3-fold, and 4.7-fold, respectively .

- Light microscopy revealed hepatocellular hypertrophy and some periportal inflammation at higher doses .

Toxicity Studies

Long-term studies have been conducted to evaluate the potential toxic effects of this compound. A one-year toxicity study and a two-year carcinogenicity study in rats indicated that while there were observable effects in the liver, kidney, and lymph nodes, these were not indicative of adverse health impacts.

- Results Summary:

Human Studies

In a controlled human study involving eight male subjects over fourteen days, this compound was administered at a dosage of 15 mg/kg body weight per day. The results indicated no significant adverse effects or changes in metabolic parameters among participants .

Hepatic Effects in Rats

A detailed examination of the hepatic effects of this compound was conducted through various dosing regimens:

| Dose (mg/kg bw) | Cytochrome P-450 Level Increase | EROD Activity Increase | PROD Activity Increase | ERD Activity Increase |

|---|---|---|---|---|

| 500 | 140% | 3.6-fold | 6.3-fold | 4.7-fold |

| 1000 | 200% | Significant increase | Significant increase | Slight increase |

The study demonstrated that this compound acts as a weak inducer of hepatic enzymes, which may lead to changes in body weight gain and liver weight in female subjects .

Long-term Exposure Studies

In long-term studies assessing chronic exposure to this compound:

Q & A

Q. What is the molecular basis of Alitame’s high sweetness potency compared to sucrose and aspartame?

this compound’s sweetness (2,000× sucrose, 10× aspartame) arises from its unique dipeptide structure: L-aspartic acid, D-alanine, and a 2,2,4,4-tetramethylthietanyl-amine moiety. This hydrophobic group enhances receptor binding affinity by stabilizing interactions with the T1R2/T1R3 sweet taste receptor’s hydrophobic pocket, distinct from aspartame’s binding site . Conformational studies (X-ray crystallography, NMR) reveal an "L-shaped" structure in solution, optimizing receptor engagement .

Q. How is this compound metabolized in humans, and what are its excretion pathways?

this compound is absorbed in the gastrointestinal tract and metabolized into two components:

Q. What analytical methods are validated for quantifying this compound in food matrices?

| Method | LOD | LOQ | Recovery Rate | RSD |

|---|---|---|---|---|

| UPLC () | 0.48 μg/g | 1.58 μg/g | 97.2–98.2% | 2.5% |

| LC-MS () | 0.2 μg/L | 0.6 μg/L | 95–105% | <3% |

| Key challenges include matrix interference in dairy products; solid-phase extraction (SPE) is recommended for purification . |

Advanced Research Questions

Q. How do conformational changes in this compound impact its stability in thermally processed foods?

this compound degrades via two pathways:

One-stage hydrolysis : Harsh conditions (pH <3, >100°C) cleave the peptide bond, yielding aspartic acid and alanine amide.

Two-stage isomerization : At pH 2–5, β-aspartic acid forms first, followed by hydrolysis .

Solution : Encapsulation in maltodextrin or cyclodextrin matrices reduces thermal degradation by 40–60% in baked goods .

Q. What experimental models address contradictions in this compound’s safety profile?

- Toxicity : 18-month dog studies identified NOAEL at 100 mg/kg/day (hepatomegaly observed at higher doses), leading to an ADI of 0–1 mg/kg .

- Carcinogenicity : JECFA and EFSA reviews (2002–2023) found no evidence of carcinogenicity or reproductive toxicity in rodent models .

Gaps : Long-term human data (>5 years) are lacking; cohort studies with diabetic populations are recommended .

Q. How does this compound’s receptor binding differ across species, and what implications does this have for taste studies?

this compound activates sweet receptors in humans, primates, and rodents, unlike aspartame, which is ineffective in rodents. Chimeric receptor studies identified a critical hydrophobic interaction between this compound’s thietane ring and human T1R3’s transmembrane domain . Methodological note : Use HEK293 cells expressing human/murine T1R2/T1R3 for cross-species comparisons .

Q. What synergies exist between this compound and other sweeteners in food formulations?

this compound exhibits synergistic sweetness with:

- Acesulfame-K : 30–50% sweetness enhancement at 1:1 ratios.

- Sucralose : Reduces bitter aftertaste in beverages .

Optimization : Response Surface Methodology (RSM) is effective for balancing sweetness intensity and stability in dairy products .

Methodological Guidelines

8. Designing dose-response studies for this compound’s glycemic impact in diabetic models:

- Animal models : Use streptozotocin-induced diabetic rats; administer this compound (0.1–10 mg/kg/day) for 12 weeks.

- Endpoints : Measure HbA1c, insulin sensitivity (HOMA-IR), and pancreatic β-cell function .

- Controls : Include aspartame and sucralose to compare metabolic effects.

9. Validating this compound’s stability in acidic beverages:

- Protocol : Incubate this compound (100 ppm) in citrate buffer (pH 3.0, 40°C) for 30 days.

- Analysis : UPLC-PDA quantifies degradation products (β-aspartic acid, alanine amide).

- Acceptance criteria : <10% degradation under accelerated conditions .

Regulatory and Comparative Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.